Lincomycin 2-phosphate

Vue d'ensemble

Description

Lincomycin 2-phosphate is a derivative of lincomycin, a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis. Lincomycin is known for its effectiveness against Gram-positive bacteria and is often used in cases where penicillin is inappropriate or in patients allergic to penicillin . This compound is a phosphorylated form of lincomycin, enhancing its solubility and stability for various applications.

Mécanisme D'action

Target of Action

Lincomycin 2-phosphate, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit is a crucial component of the protein synthesis machinery in bacteria. The primary role of the 50S subunit is to catalyze the formation of peptide bonds, which link amino acids together to form proteins .

Mode of Action

This compound interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . It functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . This interaction inhibits the peptidyl transferase reaction, thereby blocking protein synthesis in the bacteria . The inhibition of protein synthesis ultimately leads to the death of the bacteria, making this compound an effective antibacterial agent .

Biochemical Pathways

It is known that lincomycin and its derivatives interfere with the protein synthesis pathway in bacteria by inhibiting the function of the 50s ribosomal subunit . This inhibition disrupts the normal function of the bacteria, leading to their death .

Pharmacokinetics

The pharmacokinetics of lincomycin, the parent compound of this compound, have been studied extensively. Lincomycin is known to be distributed in many body tissues and fluids, including peritoneal fluid, pleural fluid, synovial fluid, bone, and bile . It is poorly distributed in cerebrospinal fluid, but in the presence of inflamed meninges, low concentrations can diffuse . Lincomycin readily crosses the placenta and is distributed in milk . The serum half-life of lincomycin may be prolonged in patients with severe impairment of renal function, compared to patients with normal renal function . In patients with abnormal hepatic function, the serum half-life may be twofold longer than in patients with normal hepatic function .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes it an effective treatment for serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and efficacy of the compound . Additionally, the presence of certain enzymes, such as phosphatases, can activate or deactivate the compound

Analyse Biochimique

Biochemical Properties

Lincomycin 2-phosphate plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 23S rRNA of the 50S ribosomal subunit in bacteria, forming cross-links within the peptidyl transferase loop region . This interaction inhibits the peptidyl transferase activity, which is essential for protein synthesis, thereby exerting its antibacterial effects. The compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its inhibitory effects .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of bacterial growth and replication . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death. In eukaryotic cells, this compound has minimal effects due to differences in ribosomal structure .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S rRNA of the 50S ribosomal subunit in bacteria . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds during protein synthesis. Additionally, this compound can inhibit or activate certain enzymes involved in bacterial metabolism, further contributing to its antibacterial effects . Changes in gene expression are also observed, as the inhibition of protein synthesis affects the overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that this compound maintains its antibacterial activity for several hours to days, depending on the experimental conditions. In vitro and in vivo studies have demonstrated that the compound can have lasting effects on bacterial cells, leading to sustained inhibition of growth and replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . Threshold effects are also noted, where a minimum concentration is required to achieve the desired antibacterial activity .

Metabolic Pathways

This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes such as glucose-6-phosphate dehydrogenase and isocitrate dehydrogenase, which are part of the pentose phosphate pathway and the tricarboxylic acid cycle, respectively . These interactions affect metabolic flux and metabolite levels, contributing to the overall antibacterial effects of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by bacterial cells via active transport mechanisms and distributed within the cytoplasm . The compound’s solubility and stability allow it to accumulate in specific cellular compartments, enhancing its antibacterial activity .

Subcellular Localization

This compound is primarily localized in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on protein synthesis . The compound does not require specific targeting signals or post-translational modifications for its activity, as it directly interacts with the ribosomal subunits . This localization is crucial for its function, as it ensures that the compound can effectively inhibit bacterial growth and replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lincomycin 2-phosphate involves the phosphorylation of lincomycin. This process typically includes the reaction of lincomycin with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, often at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its extraction and purification. The purified lincomycin is then phosphorylated using industrial-scale reactors, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Lincomycin 2-phosphate undergoes various chemical reactions, including:

Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions, reverting to lincomycin.

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Substitution: The compound can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, often at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Lincomycin.

Oxidation: Lincomycin sulfoxide or lincomycin sulfone.

Substitution: Derivatives with different functional groups replacing the phosphate

Applications De Recherche Scientifique

Lincomycin 2-phosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study phosphorylation reactions and the stability of phosphorylated antibiotics.

Biology: Employed in studies involving bacterial protein synthesis inhibition and the development of antibiotic resistance.

Medicine: Investigated for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the production of veterinary pharmaceuticals and as a feed additive to promote growth in livestock

Comparaison Avec Des Composés Similaires

Clindamycin: A semisynthetic derivative of lincomycin with a broader spectrum of activity and improved pharmacokinetic properties.

Clindamycin Phosphate: A prodrug of clindamycin, used for its enhanced solubility and reduced pain upon injection.

Uniqueness: Lincomycin 2-phosphate is unique due to its specific phosphorylation, which enhances its solubility and stability, making it suitable for various applications where other lincosamides may not be as effective .

Propriétés

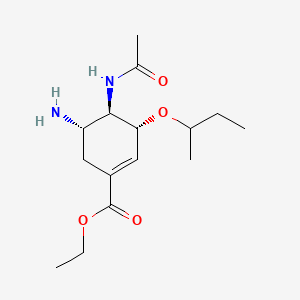

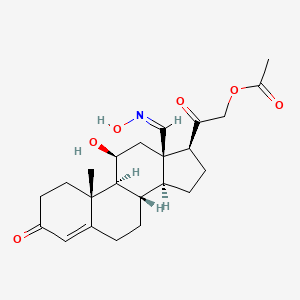

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNQOUOFMWKNLY-AVENPWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27480-30-4 | |

| Record name | Lincomycin-2-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINCOMYCIN-2-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How stable is lincomycin 2-phosphate in aqueous solutions?

A2: this compound exhibits degradation through multiple pathways in aqueous solutions. The primary degradation routes are thioglycoside and phosphate ester hydrolysis. [] The rate of degradation is influenced by pH and temperature, with the compound demonstrating the highest stability in the pH range of 6-10. [] Research suggests that a formulated pediatric syrup of this compound maintains stability at room temperature. []

Q2: Can you elaborate on the analytical methods employed to study this compound and related compounds?

A2: Several analytical techniques have proven valuable in researching this compound and its related compounds:

- Liquid chromatography (LC): This method effectively separates clindamycin 2-phosphate (the 7-deoxy-7(S)-chloro analog of this compound) from related impurities like clindamycin 3-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and this compound. [] Utilizing a triethylaminoethyl cellulose stationary phase with a UV detector set at 254 nm enables the quantitation of clindamycin 2-phosphate. []

- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS): This technique enables the identification and characterization of clindamycin phosphate and its degradation products, including lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin. [] The fragmentation patterns obtained from MS/MS provide specific information for identifying lincosamide antibiotics and their impurities. []

Q3: What are the known degradation products of this compound?

A4: The primary degradation pathways of this compound involve thioglycoside and phosphate ester hydrolysis. [] While the specific degradation products resulting from these pathways aren't explicitly detailed in the provided papers, it can be inferred that cleavage at these sites leads to the formation of lincomycin, inorganic phosphate, and potentially other sugar moieties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

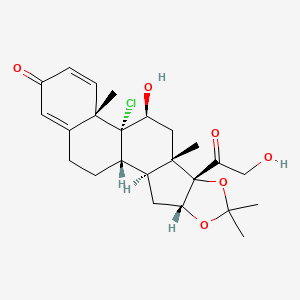

![3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B1146456.png)

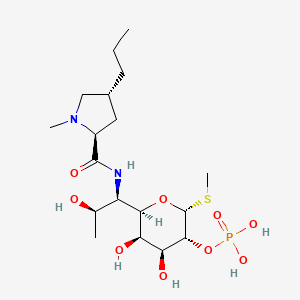

![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)